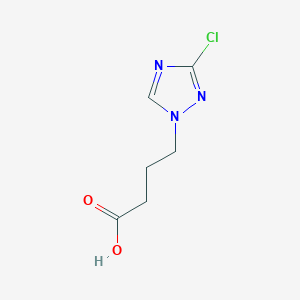
4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a butanoic acid moiety
準備方法
The synthesis of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Chlorination: The triazole ring is then chlorinated using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro substituent.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the chloro-substituted triazole with a butanoic acid derivative. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the specific functional groups present on the triazole and butanoic acid precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the triazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted triazole derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of triazole N-oxides.
Esterification and Amidation: The carboxylic acid group of the butanoic acid moiety can react with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound can serve as a building block for the synthesis of more complex triazole derivatives, which are valuable intermediates in organic synthesis.
Biology: Triazole derivatives, including 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid, have been investigated for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, this compound may be explored as a lead compound for the development of new therapeutic agents.
Industry: Triazole derivatives are used in various industrial applications, including the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid depends on its specific biological target. In general, triazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. For example, triazole derivatives with antimicrobial activity may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
類似化合物との比較
4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: This compound has a benzoic acid moiety instead of a butanoic acid moiety.
3-Chloro-1H-1,2,4-Triazole: This compound lacks the butanoic acid moiety and is a simpler triazole derivative.
The uniqueness of this compound lies in its specific combination of a chloro-substituted triazole ring and a butanoic acid moiety, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
IUPAC Name |
4-(3-chloro-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-8-4-10(9-6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUYPDXHWAHCLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2356737.png)
![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)
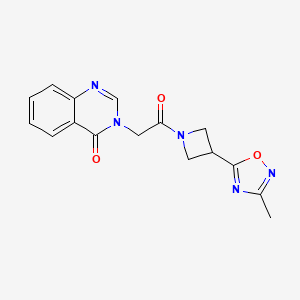
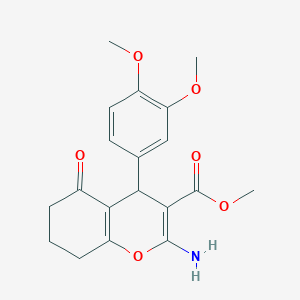
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)
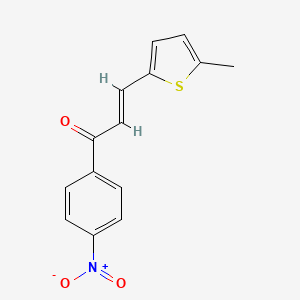
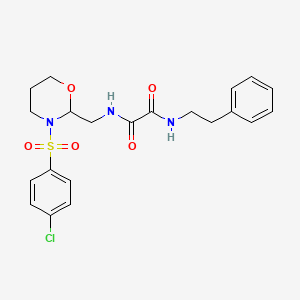
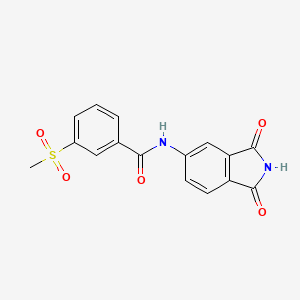
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)
![3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2356753.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)
